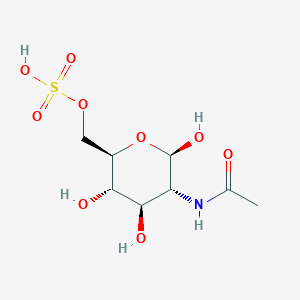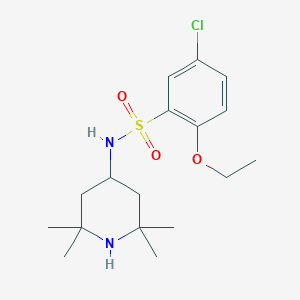
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TAPS, which is an abbreviation for its full chemical name. TAPS has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
作用机制
TAPS acts as a competitive antagonist of ion channels and receptors, meaning that it binds to the same site as the natural ligand or agonist and blocks its activity. The specific mechanism of action of TAPS depends on the type of channel or receptor it is targeting. For example, TAPS blocks voltage-gated potassium channels by binding to the extracellular pore region and preventing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAPS depend on the specific ion channel or receptor it is targeting. In general, TAPS has been shown to reduce neuronal excitability and inhibit synaptic transmission in the central nervous system. This can have a variety of effects on behavior and cognition, depending on the specific brain region and neural circuitry involved.
实验室实验的优点和局限性
One advantage of using TAPS in lab experiments is its high selectivity for certain types of ion channels and receptors. This allows researchers to selectively block the activity of these channels without affecting other types of channels or receptors. However, one limitation of using TAPS is its relatively low potency compared to other channel blockers or receptor antagonists. This can make it difficult to achieve complete block of channel or receptor activity without using high concentrations of TAPS, which can have off-target effects.
未来方向
There are many potential future directions for research on TAPS. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer's disease. TAPS has been shown to reduce seizure activity in animal models of epilepsy, and it may also have neuroprotective effects in Alzheimer's disease. Another area of interest is the development of more potent and selective TAPS analogs that could be used as even more precise tools for studying ion channels and receptors in the brain.
合成方法
The synthesis of TAPS involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
TAPS has been widely used in scientific research as a tool to study the function of ion channels and receptors in neurons. It has been shown to selectively block the activity of certain types of ion channels, such as voltage-gated potassium channels and nicotinic acetylcholine receptors. This makes TAPS a valuable tool for investigating the role of these channels in neuronal signaling and synaptic plasticity.
属性
产品名称 |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
分子式 |
C17H27ClN2O3S |
分子量 |
374.9 g/mol |
IUPAC 名称 |
5-chloro-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-6-23-14-8-7-12(18)9-15(14)24(21,22)19-13-10-16(2,3)20-17(4,5)11-13/h7-9,13,19-20H,6,10-11H2,1-5H3 |
InChI 键 |
XUCOQDSLZQLNKL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






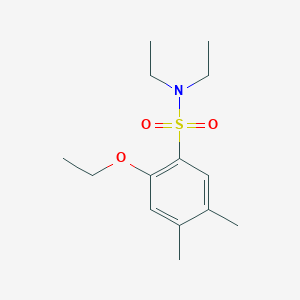

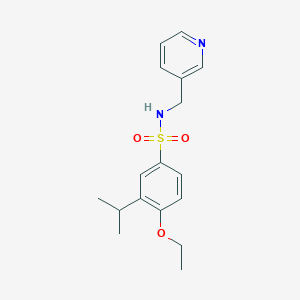



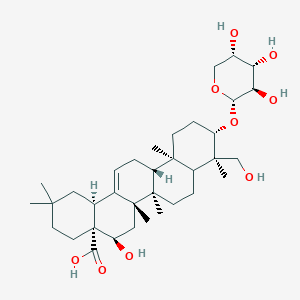
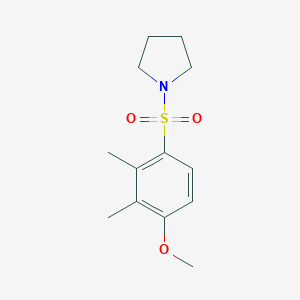
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
